

# CCT241533 selectivity profile against other kinases

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Compound of Interest

Compound Name: CCT241533 dihydrochloride

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## **CCT241533: A Comprehensive Selectivity Profile**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of CCT241533, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2). The information presented herein is intended to support further research and drug development efforts by providing detailed data on its target engagement and off-target activities.

## **Quantitative Selectivity Profile**

CCT241533 is a highly potent inhibitor of CHK2 with an IC50 of 3 nM and a Ki of 1.16 nM[1][2] [3]. Its selectivity has been rigorously assessed against a broad panel of kinases, revealing a favorable profile with limited off-target activity at a concentration of 1  $\mu$ M.

A screen against 85 different kinases demonstrated that CCT241533 is remarkably selective for CHK2[1][4]. The primary off-target kinases identified are detailed in the table below. Notably, the inhibitor displays an 80-fold selectivity for CHK2 over the closely related CHK1 kinase[1][4].



Target Kinase	IC50 (nM)	% Inhibition at 1 μM	Notes
CHK2	3	-	Primary Target
CHK1	245	-	80-fold selectivity over CHK1[1][4]
PHK	-	>80%	Off-target kinase[1][4]
MARK3	-	>80%	Off-target kinase[1][4]
GCK	-	>80%	Off-target kinase[1][4]
MLK1	-	>80%	Off-target kinase[1][4]

## **Experimental Protocols**

The kinase selectivity of CCT241533 was determined using a radiometric kinase assay. The following is a representative protocol based on standard methodologies for this type of assay.

### In Vitro Kinase Profiling: Radiometric Assay

This protocol outlines the general procedure for assessing the inhibitory activity of a compound against a panel of kinases. The kinase profiling for CCT241533 was conducted by The National Centre for Protein Kinase Profiling (MRC Protein Phosphorylation Unit, Dundee, UK)[1].

Objective: To determine the percentage of inhibition of a panel of kinases by CCT241533 at a fixed concentration.

#### Materials:

- Recombinant kinases
- Specific peptide substrates for each kinase
- CCT241533 stock solution (in DMSO)
- [y-33P]ATP or [y-32P]ATP



- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
- ATP solution (unlabeled)
- Stop solution (e.g., 1% phosphoric acid)
- P81 phosphocellulose filter paper
- Scintillation counter
- Microtiter plates

#### Procedure:

- Compound Preparation: Prepare serial dilutions of CCT241533 in DMSO. For single-point screening, a final assay concentration of 1  $\mu$ M was used.
- Reaction Mixture Preparation: For each kinase to be tested, prepare a master mix containing
  the kinase reaction buffer, the specific peptide substrate, and the respective recombinant
  kinase.
- Assay Plate Setup: Aliquot the kinase/substrate master mix into the wells of a microtiter plate.
- Compound Addition: Add CCT241533 or DMSO (as a vehicle control) to the appropriate wells.
- Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [y-33P]ATP to each well. The final ATP concentration is typically at or near the Km for each specific kinase to provide a sensitive measure of competitive inhibition[1].
- Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a
  predetermined period (e.g., 20-30 minutes), ensuring the reaction remains within the linear
  range.
- Reaction Termination and Substrate Capture: Stop the reaction by spotting a portion of the reaction mixture from each well onto a P81 phosphocellulose filter paper. The

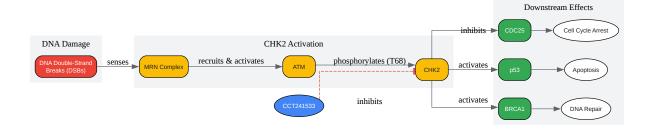


phosphorylated peptide substrate binds to the paper, while the unincorporated radiolabeled ATP does not.

- Washing: Wash the filter paper multiple times with a stop solution (e.g., 1% phosphoric acid) to remove any unbound [y-33P]ATP.
- Detection: Air-dry the filter paper and measure the incorporated radioactivity for each spot using a scintillation counter.
- Data Analysis: Calculate the percentage of kinase activity for the CCT241533-treated samples relative to the DMSO control. The percentage inhibition is determined as: % Inhibition = 100 - ((Activity with Compound / Activity with DMSO) \* 100)

# Visualizations Signaling Pathway of CHK2

The following diagram illustrates the central role of CHK2 in the DNA damage response pathway. Upon DNA double-strand breaks (DSBs), the MRN complex recruits and activates ATM, which in turn phosphorylates and activates CHK2. Activated CHK2 then phosphorylates a range of downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis. CCT241533 acts by directly inhibiting the kinase activity of CHK2.



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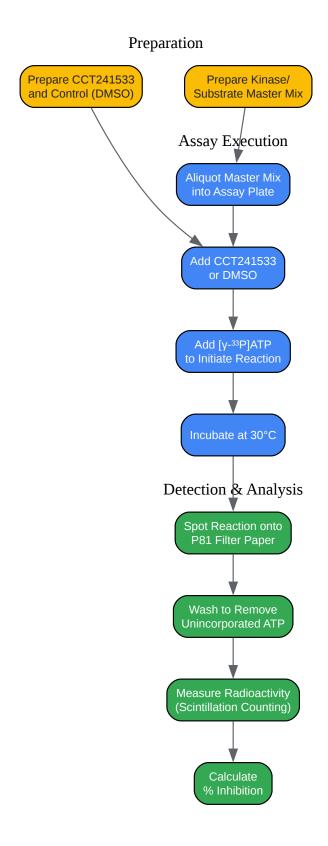


CHK2 Signaling Pathway in DNA Damage Response.

## **Experimental Workflow for Kinase Selectivity Profiling**

The diagram below outlines the key steps in the radiometric kinase assay workflow used to determine the selectivity profile of CCT241533.





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Radiometric Kinase Assay Workflow.



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### References

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